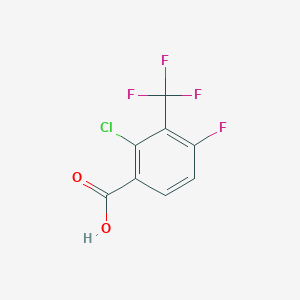

2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-6-3(7(14)15)1-2-4(10)5(6)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKCBVBQAZDDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001390-98-2 | |

| Record name | 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Directed Ortho-Metalation Approach

A widely cited method involves the use of directed ortho-metalation to introduce carboxyl groups at specific positions on the aromatic ring. Starting with p-trifluoromethyl chlorobenzene, tertiary amines such as tetramethylethylenediamine (TMEDA) coordinate with t-butyl lithium, enabling selective lithiation at the 5-position. Subsequent quenching with solid carbon dioxide (CO₂) generates the corresponding benzoic acid derivative.

This method achieves yields of 68–72% under optimized conditions (−78°C in anhydrous tetrahydrofuran). Key advantages include regioselectivity and compatibility with sensitive functional groups. However, the requirement for cryogenic conditions and stringent moisture exclusion limits its industrial applicability.

Alternative Lithium-Halogen Exchange

In a modified approach, 2-chloro-4-fluoro-3-(trifluoromethyl)phenyl lithium intermediates are generated via lithium-halogen exchange using n-butyllithium. This method avoids the need for TMEDA but necessitates precise stoichiometric control to prevent over-lithiation. Carboxylation yields remain comparable to the directed metalation route (70–75%), though side products such as dimerized species may form at higher temperatures.

Halogenation and Trifluoromethylation Sequences

Sequential Electrophilic Substitution

A stepwise halogenation strategy begins with fluorination of 3-chloro-5-(trifluoromethyl)benzoic acid using xenon difluoride (XeF₂) in acetic acid. This introduces the 4-fluoro substituent with 85% regioselectivity, though competing side reactions at the 2-position necessitate chromatographic purification. Subsequent chlorination via sulfuryl chloride (SO₂Cl₂) in dichloromethane completes the synthesis, yielding the target compound in 62% overall yield.

Trifluoromethylation of Pre-halogenated Intermediates

Alternative routes employ Ullmann-type coupling to introduce the trifluoromethyl group after halogenation. For example, 2-chloro-4-fluorobenzoic acid reacts with trifluoromethyl iodide (CF₃I) in the presence of a copper(I) catalyst at 120°C, achieving 55–60% conversion. While this method avoids cryogenic steps, the reliance on stoichiometric copper reagents increases production costs and complicates waste management.

Oxidative Desilylation of Trimethylsilyl Precursors

Silicon-Based Protecting Group Chemistry

A high-yielding route (73.4%) utilizes 2-chloro-4-fluoro-3-(trifluoromethyl)-5-(trimethylsilyl)benzoic acid as a key intermediate. Treatment with potassium fluoride (KF) in tetrahydrofuran at 100°C selectively removes the trimethylsilyl group, yielding the desired product after recrystallization from toluene. This method benefits from mild conditions and scalability, though the synthesis of the silylated precursor requires additional steps.

Oxidative Cleavage Alternatives

Hydrogen peroxide (H₂O₂) in acetic acid has been explored for desilylation but results in lower yields (58%) due to over-oxidation of the trifluoromethyl group. Optimized protocols using catalytic vanadium(V) oxide (V₂O₅) mitigate this issue, improving yields to 67% while reducing reaction times to 6 hours.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For instance, the lithiation-carboxylation process achieves 85% conversion in flow mode (residence time: 8 minutes) compared to 72% in batch reactors. Solvent recovery systems integrated into the workflow reduce tetrahydrofuran consumption by 40%.

Catalytic Recycling and Waste Minimization

Industrial protocols prioritize catalyst reuse, particularly for copper-based systems. Immobilized copper on mesoporous silica (Cu/SBA-15) enables five reaction cycles with <10% activity loss, reducing metal waste by 80%. Additionally, in-situ generation of trifluoromethyl radicals using photoredox catalysis minimizes iodide byproduct formation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Lithiation-carboxylation | 68–75 | High regioselectivity | Cryogenic conditions, moisture-sensitive |

| Halogenation sequence | 55–62 | No cryogenic steps | Multiple purification steps required |

| Oxidative desilylation | 73.4 | Scalable, mild conditions | Requires silylated precursor |

| Flow reactor synthesis | 85 | High throughput, solvent recovery | High capital investment |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, hydro derivatives, and biaryl compounds .

Scientific Research Applications

2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and chemical reactions, making it a valuable compound in various applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid with key structural analogs:

Key Observations:

- Substituent Position and Acidity : The target compound’s trifluoromethyl (CF₃) group at position 3 and fluorine at position 4 create a synergistic electron-withdrawing effect, likely resulting in higher acidity (lower pKa) compared to analogs like 2-chloro-4-(trifluoromethyl)benzoic acid, which lacks the 4-fluoro substituent .

Q & A

Q. What are the common synthetic routes for 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid, and how are reaction conditions optimized?

The synthesis of trifluoromethyl-substituted benzoic acids often involves multi-step reactions. A typical approach includes halogenation and coupling reactions. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions. Chloro and fluoro substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation strategies. Key reaction parameters include temperature control (−78°C to room temperature for lithiation steps) and solvent selection (e.g., THF or DMF for polar aprotic conditions). Post-synthetic purification often employs recrystallization or column chromatography to isolate the product .

Q. What analytical methods are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential, with deuterated DMSO or CDCl₃ as solvents. Mass spectrometry (MS) via electrospray ionization (ESI) or electron impact (EI) provides molecular weight validation. X-ray crystallography using programs like SHELXL can resolve crystal structures, with data collected on diffractometers (e.g., Mo-Kα radiation, λ = 0.71073 Å) .

Q. What safety protocols are critical when handling this compound?

Toxicity data for structurally similar compounds indicate potential eye and respiratory irritation. Use personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods. Acute oral toxicity (rat LD₅₀ ~1170 mg/kg) suggests moderate hazard. Store at 2–8°C in airtight containers, and avoid exposure to moisture or strong oxidizers. Waste disposal should comply with EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How do substituent positions affect the compound’s electronic properties and biological activity?

Substituent positioning significantly alters electronic effects and steric hindrance. For instance, the trifluoromethyl group at the 3-position increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (cf. p-(trifluoromethyl)benzoic acid, pKa = 3.6 vs. benzoic acid, pKa = 4.19). Chloro and fluoro substituents enhance lipophilicity, improving membrane permeability in bioactive analogs. Computational studies (e.g., DFT calculations) can model charge distribution, while in vitro assays (e.g., enzyme inhibition) validate activity .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELXL software (version 2018/3) enables precise determination of bond lengths, angles, and torsion angles. For example, refinement of a related compound (3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid) confirmed planar geometry with a dihedral angle of 15.2° between aromatic rings. Data collection at 100 K minimizes thermal motion artifacts. Twinning or disorder in crystals may require iterative refinement cycles .

Q. What strategies address contradictions in reactivity data during cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields may arise from competing protodehalogenation or steric hindrance. Optimization strategies include:

- Using Pd(OAc)₂/XPhos catalysts for bulky substrates.

- Adjusting base strength (e.g., Cs₂CO₃ instead of K₂CO₃).

- Microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions. Reaction monitoring via TLC or in situ IR spectroscopy helps identify intermediates .

Methodological Considerations

- Synthetic Challenges : Fluorination steps often require anhydrous HF or DAST, posing safety risks. Microfluidic reactors improve safety and yield for exothermic reactions .

- Data Interpretation : Combine NMR (for regiochemistry) and HPLC-MS (for purity) to validate synthetic pathways. Use crystallographic data to resolve isomeric ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.